molecular formula C9H9BrN2 B11719361 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Cat. No.: B11719361
M. Wt: 225.08 g/mol
InChI Key: KROMXLIAJMFFRQ-UHFFFAOYSA-N
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Description

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions or multicomponent reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.

    Reduction Products: Dehalogenated imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2,8-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,1-2H3

InChI Key

KROMXLIAJMFFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C

Origin of Product

United States

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